Herbacetin (CAS 527-95-7), systematically identified as 8-hydroxykaempferol, is a naturally occurring pentahydroxyflavone characterized by its distinctive 3,4',5,7,8-hydroxylation pattern[1]. In scientific procurement and biochemical assay development, it is primarily sourced as a highly specific, small-molecule allosteric inhibitor of key metabolic and oncogenic enzymes, including Ornithine Decarboxylase (ODC), ATP Citrate Lyase (ACLY), and c-Met [1]. Unlike more ubiquitous flavonoids utilized for generic antioxidant screening, herbacetin’s unique 8-hydroxyl group fundamentally alters its hydrogen-bonding capacity within enzyme allosteric pockets [1]. This structural feature elevates its utility from a general dietary phytochemical to a precision molecular probe for polyamine biosynthesis regulation, lipid metabolism targeting, and kinase inhibition workflows.
Procurement of generic flavonol analogs—such as kaempferol or quercetin—as cost-effective substitutes for herbacetin frequently compromises assay integrity in targeted enzymatic studies [1]. While these compounds share a common flavone backbone, the absence of the 8-hydroxyl moiety in kaempferol, or the shifted hydroxylation pattern in quercetin, eliminates critical hydrogen-bonding interactions, such as the essential binding at the Asp44 residue in ODC[1]. Consequently, substituting herbacetin with kaempferol results in a near-total loss of allosteric ODC inhibition [1] and a 20-fold reduction in ATP Citrate Lyase (ACLY) inhibitory potency [2]. For researchers and formulators requiring sub-micromolar targeted enzyme suppression or specific c-Met kinase modulation, utilizing the exact 8-hydroxykaempferol (herbacetin) structure is an absolute biochemical requirement, not merely a structural preference.
In comparative in vitro ODC activity assays utilizing HCT116 cell lysates, herbacetin demonstrated potent allosteric inhibition, reducing ODC activity by approximately 60% at a 10 μM concentration [1]. In stark contrast, the structurally analogous comparator kaempferol produced minimal inhibition (<10% reduction) under identical conditions [1]. This massive differential is attributed to herbacetin's unique 8-hydroxyl group, which forms a critical hydrogen bond (1.64 Å) with the Asp44 residue of the ODC enzyme—an interaction kaempferol cannot replicate[1].
| Evidence Dimension | Inhibition of ODC enzymatic activity |
| Target Compound Data | ~60% reduction in activity at 10 μM |
| Comparator Or Baseline | Kaempferol (<10% reduction at 10 μM) |
| Quantified Difference | >6-fold greater inhibition of ODC activity |
| Conditions | In vitro ODC activity assay using HCT116 colon cancer cell lysates |
Validates herbacetin as the mandatory selection for polyamine biosynthesis laboratory workflows, ensuring reproducible assay results where generic analogs fail to halt ODC activity.
During enzymatic kinetic studies targeting ATP Citrate Lyase (ACLY), herbacetin functioned as a highly potent noncompetitive inhibitor with an IC50 of 0.50 ± 0.08 μM [1]. When evaluated against mainstream flavonol benchmarks, herbacetin proved to be 20-fold more active than kaempferol and 10-fold more active than quercetin [1]. The specific hydroxylation pattern ensures stable binding within the ACLY pocket, a feature severely compromised in meta-dihydroxyphenyl analogs [1].
| Evidence Dimension | ACLY IC50 (Inhibitory Concentration) |
| Target Compound Data | 0.50 ± 0.08 μM |
| Comparator Or Baseline | Kaempferol (~10 μM) and Quercetin (~5 μM) |
| Quantified Difference | 20-fold higher potency vs kaempferol; 10-fold higher vs quercetin |
| Conditions | Enzymatic kinetic assay using citric acid as a substrate |
Proves herbacetin's superiority for metabolic laboratory workflows, requiring significantly lower molar concentrations to achieve enzymatic blockade, thereby improving assay reproducibility and minimizing solvent-induced artifacts.
Herbacetin uniquely suppresses hepatocyte growth factor (HGF)-induced motility in human breast cancer cells by directly inhibiting c-Met tyrosine kinase activity and its downstream phosphorylation [1]. When tested head-to-head against closely related structural comparators—including kaempferol, apigenin, and isoscutellarein—only herbacetin successfully inhibited the HGF-induced phosphorylation of c-Met [1]. The generic comparators failed to exhibit this specific kinase blockade, rendering them ineffective for c-Met targeted pathway modulation [1].
| Evidence Dimension | Inhibition of HGF-induced c-Met phosphorylation |
| Target Compound Data | Complete inhibition of c-Met phosphorylation |
| Comparator Or Baseline | Kaempferol, Apigenin, Isoscutellarein (No inhibition) |
| Quantified Difference | Exclusive activity (Binary: Active vs Inactive) |
| Conditions | In vitro kinase assay and MDA-MB-231 human breast cancer cell model |
Highlights herbacetin's exclusive utility in c-Met-targeted oncology assay development, where standard flavonol substitutes are completely inactive.
Due to its validated allosteric binding at the Asp44 residue of ODC and >60% inhibitory efficacy at 10 μM, herbacetin is the optimal small-molecule probe for developing in vitro models targeting polyamine-dependent tumor growth [1]. It provides a highly specific, reproducible alternative to generic flavonoids in reversible kinetic studies.
With its sub-micromolar IC50 (0.50 μM) and noncompetitive inhibition profile, herbacetin serves as a highly potent benchmark compound for ATP Citrate Lyase inhibition in metabolic disorder research [2]. It is strictly preferred over quercetin and kaempferol to minimize off-target effects and solvent artifacts caused by high-concentration dosing.
As the only flavonol in its immediate class proven to directly inhibit c-Met tyrosine kinase activity, herbacetin is uniquely suited for oncology workflows investigating HGF-induced cell motility and targeted kinase blockade [3]. This makes it a critical procurement choice for isolating c-Met specific responses in complex cellular assays where analogs fail.
Acute Toxic